4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

Catalog No.
S845155
CAS No.
1774896-10-4
M.F
C10H11F3N2O
M. Wt
232.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

CAS Number

1774896-10-4

Product Name

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

IUPAC Name

4-[6-(trifluoromethyl)pyridin-3-yl]morpholine

Molecular Formula

C10H11F3N2O

Molecular Weight

232.2 g/mol

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2

InChI Key

MZGTXAJMYMODMM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CN=C(C=C2)C(F)(F)F

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)C(F)(F)F

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group on a pyridine moiety. This compound features a morpholine structure, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl group (-CF₃) significantly influences the compound's electronic properties and reactivity, making it of interest in various chemical and biological studies.

The chemical reactivity of 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine can be attributed to both the morpholine and pyridine components. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, particularly at the 2 or 4 positions relative to the nitrogen, influenced by the electron-withdrawing trifluoromethyl group .
  • Deprotonation Reactions: The basic nature of the morpholine nitrogen allows it to act as a base in deprotonation reactions, facilitating the formation of new bonds with electrophiles.

Research indicates that compounds similar to 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine exhibit significant biological activity, particularly as inhibitors of various enzymes and receptors. For instance, derivatives of morpholine have been studied as potential inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival . The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the efficacy of such compounds in therapeutic applications.

The synthesis of 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine typically involves several steps:

  • Formation of Pyridine Derivative: Starting from commercially available pyridine derivatives, reactions such as halogenation or trifluoromethylation can introduce the trifluoromethyl group.
  • Morpholine Formation: Morpholine can be synthesized through the reaction of diethanolamine with an appropriate alkyl halide under basic conditions.
  • Coupling Reaction: The final step involves coupling the pyridine derivative with morpholine. This can be achieved through nucleophilic substitution or other coupling methods under appropriate conditions (e.g., using coupling agents like EDC or HOBt) to yield the desired product .

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate for developing new drugs targeting PI3K pathways or other biological targets.
  • Material Science: Due to its unique electronic properties, it may be useful in creating advanced materials or coatings.
  • Agricultural Chemicals: The compound may also find applications in agrochemicals due to its potential bioactivity against pests or diseases.

Interaction studies involving 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine focus on its binding affinity and inhibition potential against various biological targets. Studies have shown that similar compounds can effectively inhibit PI3K and related pathways, suggesting that this compound may exhibit comparable interactions . Understanding these interactions is crucial for optimizing its pharmacological profile.

Several compounds share structural similarities with 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine. A comparison highlights their unique features:

Compound NameStructure FeaturesBiological Activity
4-(2-Pyridinyl)morpholineContains a pyridine ring without trifluoromethylModerate PI3K inhibition
4-(6-Chloropyridin-3-yl)morpholineChlorine substituent instead of trifluoromethylPotentially less lipophilic
4-(5-Methylpyridin-2-yl)morpholineMethyl group on pyridineEnhanced selectivity
4-(6-Fluoropyridin-3-yl)morpholineFluorine substituentVaries based on substitution
4-(Pyridin-2-yl)tetrahydropyranTetrahydropyran instead of morpholineDifferent pharmacokinetics

The presence of the trifluoromethyl group in 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine enhances its lipophilicity and potentially its biological activity compared to other similar compounds. This unique feature may lead to improved drug-like properties and efficacy.

XLogP3

1.5

Dates

Modify: 2023-08-16

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